N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide, also known as N-(2-oxochromen-7-yl)acetamide, is a derivative of coumarin, a class of compounds recognized for their diverse biological activities. Coumarins are characterized by a benzopyrone structure and have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities. This compound's unique structure and functional groups make it a subject of interest in various scientific fields.
The compound can be sourced from chemical suppliers and is often used in research settings due to its potential applications in medicinal chemistry and biochemistry.
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide belongs to the class of organic compounds known as amides and is specifically categorized under the broader category of coumarin derivatives. Its Chemical Abstracts Service (CAS) number is 90044-53-4, which is used for identification in scientific literature and databases.
The synthesis of N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride. This reaction is generally conducted under reflux conditions in solvents such as ethanol or acetonitrile. The product is then purified through recrystallization from ethanol to obtain a high-purity compound.
In industrial settings, the synthesis may be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield while optimizing reaction conditions to minimize by-products.
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide has a molecular formula of CHNO and a molecular weight of 203.19 g/mol. The structure features a benzopyran ring fused with an acetamide group.
Property | Value |
---|---|
CAS Number | 90044-53-4 |
Molecular Formula | CHNO |
Molecular Weight | 203.19 g/mol |
IUPAC Name | N-(2-oxochromen-7-yl)acetamide |
InChI Key | VOIYDKDZYLRCIS-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)C=CC(=O)O2 |
The InChI representation provides a standardized way to describe the chemical structure, allowing for easy sharing and searching in chemical databases.
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide can undergo several types of chemical reactions:
The reactions yield various products:
The biological activity of N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzymes such as DNA gyrase, which plays a critical role in bacterial DNA replication. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, contributing to its potential therapeutic effects.
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Property | Value |
---|---|
Flash Point | Not specified |
Solubility | Soluble in common organic solvents |
These properties are essential for understanding the behavior of the compound under various conditions and its suitability for different applications.
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide has several scientific uses:
Coumarins (benzopyran-2-ones) constitute a major class of oxygen-containing heterocyclic compounds with a rich history in drug discovery. Their significance stems from intrinsic bioactivity and versatility as synthetic intermediates. Medicinal chemistry, defined by IUPAC as a chemistry-based discipline intersecting biological, medical, and pharmaceutical sciences, relies heavily on privileged scaffolds like coumarins for designing bioactive compounds [2]. The integration of acetamide functionalities at the C7 position of the coumarin nucleus—exemplified by N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide (C₁₁H₉NO₃)—represents a strategic molecular hybridization approach. This modification enhances hydrogen-bonding capacity and modulates electronic properties, thereby influencing drug-receptor interactions and pharmacokinetic profiles [1] [8].
Heterocycles are fundamental to modern pharmacopeias, with nitrogen and oxygen heterocycles appearing in >84% and >60% of approved drugs, respectively. Pyran-based systems (including coumarins) rank among the top five oxygen heterocycles in therapeutics due to their metabolic stability and synthetic accessibility [2]. The acetamide group (-NHCOCH₃) at C7 leverages this core by introducing a planar, hydrogen-bonding motif that can engage biological targets—a design principle validated in diverse therapeutic contexts, from anticancer agents to enzyme inhibitors [5] [6]. The historical evolution of these derivatives underscores their role in addressing pharmacological challenges through structure-activity relationship (SAR) optimization.
Table 1: Prevalence of Key Heterocycles in Approved Drugs
Heterocycle Type | Representative Scaffolds | Prevalence in Drugs | Role in 7-Acetamidocoumarins |
---|---|---|---|
Nitrogen Heterocycles | Piperidine, Pyridine, Imidazole | 84% (nitrogen atoms); 60% (N-heterocycles) | Less relevant; coumarin is oxygen-dominant |
Oxygen Heterocycles | Pyranoses, Morpholines, Coumarins | 2nd most prevalent | Core scaffold |
Sulfur Heterocycles | Thiazole, Dioxolane | <20% | Minor role |
Coumarin Derivatives | Simple coumarins, Furanocoumarins | Significant in niche areas | Direct parent system |
7-Acetamidocoumarins exhibit distinct structural subclasses dictated by substituents on the coumarin core and acetamide moiety. N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide (CID 25021202) serves as the fundamental scaffold with unmodified benzene and pyrone rings [1]. Three primary structural variants emerge:
Synthetic access to these derivatives exploits the reactivity of coumarin intermediates. 3-Acetylcoumarin serves as a pivotal precursor for aldol condensations, cycloadditions, and halogenations to build C3-substituted variants [3]. Metal complexation further diversifies the structural landscape; platinum(IV) and ruthenium(III) complexes with 7-hydroxycoumarin-derived ligands demonstrate enhanced anticancer activity over organic precursors, illustrating the strategic value of metallation [5].
Table 2: Synthetic Methods for Key 7-Acetamidocoumarin Derivatives
Compound Class | Representative Structure | Synthetic Method | Key Reagents/Conditions |
---|---|---|---|
Simple 7-Acetamidocoumarin | N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide (C₁₁H₉NO₃) | Acylation of 7-aminocoumarin | Acetic anhydride, base catalyst |
C3-Substituted Derivatives | N-(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)acetamide (C₁₇H₁₃NO₃) | Knoevenagel condensation or Pechmann reaction | Salicylaldehyde derivatives, β-keto esters |
Metal Complexes | Platinum(IV)-coumarin conjugates | Axial ligand substitution on Pt(IV) precursors | Carboxylate-functionalized coumarins |
Heterocyclic Hybrids | Thiadiazolyl-acetamide linked coumarins (C₁₇H₁₇N₃O₄S) | Nucleophilic substitution of 7-halocoumarins | Thiadiazolyl amines, K₂CO₃, DMF |
Despite promising developments, critical knowledge gaps impede the rational development of 7-acetamidocoumarins:
Mechanistic Ambiguity: Most bioactivity studies remain phenotypic. The precise molecular targets for even well-studied derivatives like C3-aryl variants (e.g., CAS 6721-85-3) are poorly characterized. For instance, while platinum(IV)-coumarin complexes exhibit COX-2 inhibition (20.1–65.8%) and DNA binding, their exact mechanisms of action and reduction-triggered activation pathways require elucidation [5]. Similarly, interactions with antioxidant enzymes (e.g., glutathione peroxidase) or pro-inflammatory transcription factors (e.g., NF-κB) are inferred but not rigorously mapped [2].
Limited Predictive Modeling: Quantitative structure-activity relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models for this subclass are underdeveloped. Current data lacks the granularity to correlate structural features—such as C3 aryl substituents or metal coordination—with pharmacokinetic behavior. The high scavenging efficacy of catechol-containing coumarins (e.g., IC₅₀ = 55–58 nM for •NO scavenging) suggests potent antioxidant potential, but predictive algorithms for optimizing bioavailability and blood-brain barrier penetration are absent [2].
Underexplored Therapeutic Niches: Alzheimer’s disease and bioimaging represent emergent opportunities. Although coumarin derivatives are investigated as anti-acetylcholinesterase agents and fluorescent probes, 7-acetamido variants are minimally explored in these contexts. Recent work on xanthenediones with catechol moieties shows anti-acetylcholinesterase activity, suggesting analogous coumarin-acetamide hybrids could yield superior neuroprotective agents [2].
Synthetic Methodology Gaps: Heavy reliance on classical reactions (e.g., Knoevenagel condensations) limits structural diversity. Late-stage functionalization (LSF) via C-H activation—proven effective for SAR exploration in other heterocycles—remains underutilized for 7-acetamidocoumarins [2]. Additionally, the impact of metal complexation on acetamide reactivity and target engagement is poorly understood.
Table 3: Key Research Imperatives for 7-Acetamidocoumarin Derivatives
Research Gap | Current Limitation | Recommended Action | Expected Impact |
---|---|---|---|
Target Deconvolution | Phenotypic screening predominates; targets inferred | Employ chemoproteomics, CRISPR screening, and biophysical assays (SPR, ITC) | Validate mechanism; enable rational design |
ADMET Prediction | Sparse pharmacokinetic data; no validated QSAR models | Generate high-throughput solubility, permeability, and metabolic stability data | Build robust in silico models for lead optimization |
Therapeutic Expansion | Focus on cancer/antioxidant applications; neglect of CNS targets | Evaluate acetylcholinesterase inhibition and Aβ-aggregation modulation | Identify novel anti-Alzheimer candidates |
Synthetic Innovation | Reliance on classical methods; limited late-stage diversification | Develop C-H activation protocols and photoredox reactions | Access novel chemical space; accelerate SAR |
Metal Complex Characterization | Bioactivity observed but coordination effects unclear | Study metal-ligand cooperativity via DFT calculations and X-ray crystallography | Optimize metallodrug specificity and safety |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0